5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-({4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS: 430469-95-7) is a pyrimidinetrione derivative featuring a benzyloxy-substituted phenylmethylene group. Its molecular formula is C₁₈H₁₂ClFN₂O₄, with a molecular weight of 374.76 g/mol . The compound’s structure includes a 2-chloro-6-fluorobenzyloxy moiety attached to the phenyl ring, which is conjugated to the pyrimidinetrione core.
Properties
IUPAC Name |
5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c19-14-2-1-3-15(20)13(14)9-26-11-6-4-10(5-7-11)8-12-16(23)21-18(25)22-17(12)24/h1-8H,9H2,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAUYRRLSJKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinetrione core, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-({4-[(3-Chlorobenzyl)oxy]phenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
5-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 331736-62-0)
- Structure : Features a 4-chloro benzyloxy group and a 3-methoxy substituent on the benzylidene ring .
- The 4-chloro substituent may favor π-π stacking interactions in biological systems.
Heterocyclic Modifications
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 304894-60-8)
- Structure : Replaces the benzyloxy group with a furan ring linked to a 3-chlorophenyl group .
- Properties : Molecular weight 316.7 g/mol , with a predicted density of 1.467 g/cm³ and pKa 6.88 .
Pharmacologically Active Analogs
SR-9 (5-(3-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione) and SR-10 (5-(4-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione)
- Activity : Both compounds exhibit L-type calcium channel blockade with binding energies of -8.8 kcal/mol (SR-9) and -8.5 kcal/mol (SR-10) .
- Structural Insight : The chlorobenzylidene group is critical for activity. Molecular dynamics simulations show SR-9 and SR-10 form stable complexes with calcium channels, suggesting the target compound’s 2-chloro-6-fluoro substitution may similarly influence ion channel interactions .
5-(2-Furylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound 2a)
- Activity: Inhibits aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] with a Ki value comparable to reference inhibitors .
- Implications : The furyl group’s electron-rich nature may facilitate interactions with bacterial enzymes, highlighting the versatility of pyrimidinetrione scaffolds in targeting diverse pathogens.
Physicochemical and Spectral Properties
- IR Spectroscopy : Analogs like 5-(4-fluorobenzyl-oxazolone) derivatives show characteristic carbonyl peaks at 1753 cm⁻¹ (oxazolone) and 1710–1655 cm⁻¹ (pyrimidinetrione) .
- UV-Vis and Aggregation : D-π-A pyrimidinetriones (e.g., AB1 and AB18) exhibit H-aggregation with blue-shifted absorption (450 nm) and red-shifted fluorescence (620 nm) due to intermolecular π-π interactions . The target compound’s chloro-fluoro substituents may similarly influence aggregation behavior.
Comparative Data Table
Biological Activity
The compound 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS No. 477862-12-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₂ClFN₂O₄
- Molecular Weight : 374.76 g/mol
- Density : 1.479 ± 0.06 g/cm³ (predicted)
- pKa : 7.24 ± 0.20 (predicted)
These properties suggest a compound that may exhibit significant interactions with biological systems due to its structural characteristics.
Antimicrobial Activity
The compound has shown promising antifungal activity against various strains, particularly those resistant to conventional treatments. In vitro studies indicated that derivatives with halogen substituents on the phenyl ring exhibited enhanced antifungal effects against pathogens such as Aspergillus fumigatus. The most effective derivative displayed an activity comparable to amphotericin B, a standard antifungal drug .
Antioxidant Properties
In addition to antimicrobial effects, the compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage .
Tyrosinase Inhibition
The compound's derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Studies demonstrated that certain derivatives exhibited competitive inhibition of tyrosinase with IC₅₀ values significantly lower than that of kojic acid, a well-known skin-whitening agent. For instance, one derivative showed an IC₅₀ value of 0.1 μM, indicating it was approximately 190-fold more potent than kojic acid .
Anti-inflammatory Effects
Emerging data suggest that the compound may also possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound, highlighting its potential role in managing inflammatory conditions .
Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of the compound against Aspergillus species, it was found that derivatives with specific halogen substitutions exhibited significantly enhanced activity compared to standard antifungal agents.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Derivative A | 1.34 µg/mL |
| Amphotericin B | 0.5 µg/mL |
This suggests a potential for developing new antifungal therapies based on this scaffold.
Study 2: Tyrosinase Inhibition
A series of derivatives were synthesized and tested for their tyrosinase inhibitory activity:
| Derivative | IC₅₀ (µM) | Comparison to Kojic Acid |
|---|---|---|
| Derivative 1 | 6.4 ± 0.52 | Stronger |
| Derivative 2 | 0.1 ± 0.01 | 190-fold stronger |
| Kojic Acid | 20.8 ± 1.34 | Reference |
These findings underscore the potential of these compounds in cosmetic applications aimed at skin lightening and pigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
